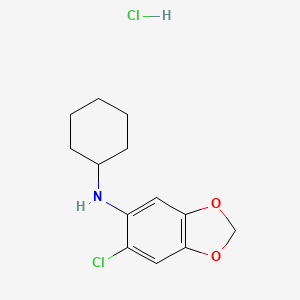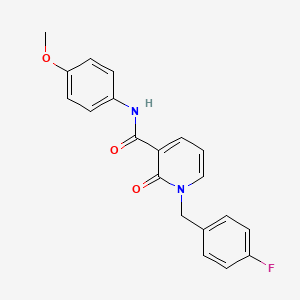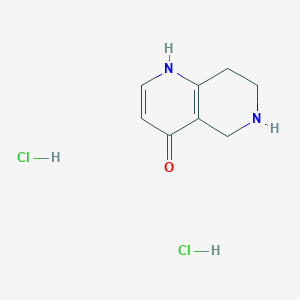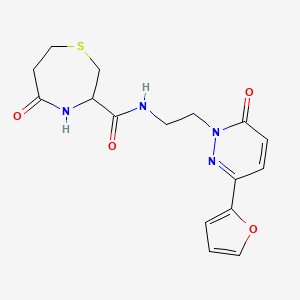
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H33N3O2S and its molecular weight is 403.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound has been utilized in the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts, highlighting a method for creating stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This process demonstrates moderate to excellent yields and high levels of regio- and diastereoselectivity, facilitated by the selection of base and solvent, and performed at ambient temperature without the need for anhydrous solvents. The deprotection of N-sulfonamide protecting groups is also explored, indicating the compound's role in versatile synthetic strategies (Matlock et al., 2015).
Chemical Structure and Activity Relationships
Research into cetiedil analogues, which include structures related to the compound of interest, has been conducted to explore the blockade of Ca(2+)-activated K+ permeability in erythrocytes. These studies aim to elucidate the pharmacophore for synthesizing agents with greater potency. The activity within the series correlates with hydrophobic interactions, suggesting the compound's potential in designing drugs with specific channel-blocking activities (Roxburgh et al., 2001).
Catalytic Applications
The compound has been shown to catalyze the Goldberg amidation of less reactive (hetero)aryl chlorides effectively, expanding the arsenal of catalysts available for such reactions. This catalytic system's success with a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides underscores its utility in synthetic chemistry. The system's ability to facilitate arylation of lactams and oxazolidinones also highlights its versatility and potential for intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Novel Synthetic Routes
A novel synthetic approach involving this compound has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the classical Meinwald rearrangement. This method is high yielding and operationally simple, offering a new pathway for synthesizing both anthranilic acid derivatives and oxalamides. Such contributions are crucial for advancing synthetic methodologies and creating complex molecules with potential biological activities (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h8,11,15,17,20H,1-7,9-10,12-14,16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIKTOLPIPINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B2783607.png)



![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)


![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)
